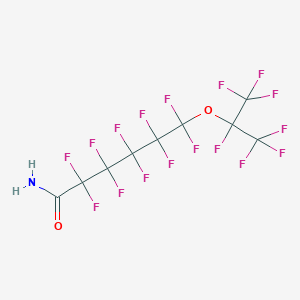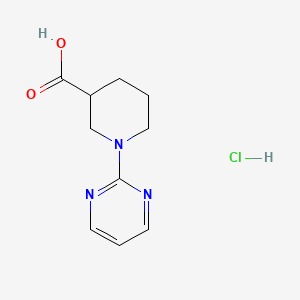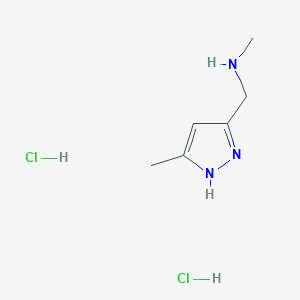
Perfluoro-6-isopropoxyhexanamide
Descripción general
Descripción
Perfluoro-6-isopropoxyhexanamide is a synthetic chemical that belongs to the family of perfluorinated compounds (PFCs) . PFCs are a large family of synthetic chemicals, some of which are mammary toxicants and endocrine disruptors . They are used in various industrial and consumer products due to their high thermal and chemical stability .
Aplicaciones Científicas De Investigación
Environmental Science
Given its persistence and potential for bioaccumulation, Perfluoro-6-isopropoxyhexanamide is studied within environmental sciences to understand its long-term impact on ecosystems. Researchers investigate its presence in water, soil, and living organisms to assess its ecological footprint and develop strategies for pollution control .
Safety and Hazards
Mecanismo De Acción
Target of Action
Perfluoro-6-isopropoxyhexanamide, also known as 6-(Heptafluoroisopropoxy)decafluorohexanoamide, is a type of per- and polyfluoroalkyl substance (PFAS). PFAS are known to interact with various targets in the body. One of the primary targets of PFAS is the peroxisome proliferator receptor alpha (PPARα), which plays a crucial role in the regulation of lipid metabolism .
Mode of Action
The interaction of PFAS with PPARα is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . .
Biochemical Pathways
PFAS affect multiple biochemical pathways. They are known to induce activation of p53 and inhibition of androgen receptor and NR1D1 . These changes can lead to significant alterations in the body’s biochemical processes, including those related to circadian rhythm .
Pharmacokinetics
Pfas are known for their persistence in the environment and their ability to bioaccumulate in the body . They are highly resistant to biological degradation due to the strength of the carbon/fluorine bond .
Result of Action
The molecular and cellular effects of PFAS action are diverse and depend on the specific compound and its concentration. Some of the observed effects include hepatotoxicity, immunotoxicity, and effects on the endocrine system . In particular, PFAS have been associated with increased hepatocyte proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PFAS. These compounds are ubiquitous in the environment due to their extensive use in various industrial and consumer products . Their persistence in the environment and their ability to bioaccumulate can lead to prolonged exposure and potential health effects .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F17NO2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)9(25,26)29-6(18,7(19,20)21)8(22,23)24/h(H2,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVENIMCKJBZDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663107 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-6-isopropoxyhexanamide | |
CAS RN |
29952-92-9 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)



![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)


![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

